(E)-4-(2-Nitrovinyl)pyridine

Catalog No.
S1483981
CAS No.
100446-37-5
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-Nitrovinyl)pyridine

CAS Number

100446-37-5

Product Name

(E)-4-(2-Nitrovinyl)pyridine

IUPAC Name

4-(2-nitroethenyl)pyridine

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H

InChI Key

MUHDOWRKJXJUNC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]

Synonyms

Pyridine, 4-(2-nitroethenyl)-, (E)- (9CI)

Canonical SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]

Isomeric SMILES

C1=CN=CC=C1/C=C/[N+](=O)[O-]

Organic Synthesis and Material Science

The presence of both the pyridine and nitrovinyl groups in (E)-4-(2-Nitrovinyl)pyridine makes it an interesting candidate for organic synthesis and material science research []. The pyridine ring is a common building block in various functional molecules, while the nitrovinyl group can participate in various reactions, potentially leading to the development of novel materials with specific properties.

For example, research suggests the possibility of using (E)-4-(2-Nitrovinyl)pyridine as a precursor for the synthesis of heterocyclic compounds with unique functionalities []. These newly synthesized compounds could hold promise in various applications, such as drug discovery or the development of functional materials.

(E)-4-(2-Nitrovinyl)pyridine is an organic compound featuring a pyridine ring substituted with a nitrovinyl group at the 4-position. Its molecular formula is C7H6N2O2C_7H_6N_2O_2 and it has a CAS number of 100446-37-5. This compound is characterized by its unique structural arrangement, which includes a double bond between the carbon atoms of the vinyl group and a nitro group attached to one of the vinyl carbons. The presence of the nitro group significantly alters the electronic properties of the pyridine ring, making it an interesting subject of study in both synthetic and biological chemistry.

Due to its electrophilic nature. It can undergo:

  • Electrophilic Substitution: The nitro group can facilitate electrophilic substitution reactions on the pyridine ring, allowing for further functionalization.
  • Reduction Reactions: Under reducing conditions, the nitro group can be converted into an amine, altering the compound's reactivity and properties .
  • Cyclization Reactions: It has been utilized in cyclization reactions to form complex structures such as β-carbolines, demonstrating its utility in synthetic organic chemistry .

The biological activity of (E)-4-(2-Nitrovinyl)pyridine has been explored in various contexts. Compounds containing nitro groups have been noted for their potential pharmacological effects, including antimicrobial and anticancer activities. The specific interactions of this compound with biological systems are still under investigation, but preliminary studies suggest that it may exhibit significant biological properties due to its ability to interact with nucleophiles and enzymes.

Several methods exist for synthesizing (E)-4-(2-Nitrovinyl)pyridine:

  • Nitration of Pyridine Derivatives: The compound can be synthesized via electrophilic nitration of pyridine derivatives, where a nitro group is introduced at the desired position .
  • Condensation Reactions: Condensation reactions involving 2-nitrovinyl compounds with pyridine derivatives are also effective for producing this compound .
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted synthesis can enhance yields and reduce reaction times when synthesizing this compound from simpler precursors .

(E)-4-(2-Nitrovinyl)pyridine finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a precursor for conducting polymers.
  • Biological Research: The compound is used in studies exploring its potential biological activities and mechanisms.

Interaction studies involving (E)-4-(2-Nitrovinyl)pyridine focus on its behavior in biological systems and its reactivity with various nucleophiles. Research indicates that its nitro group can participate in nucleophilic substitution reactions, leading to various products depending on the conditions used. These interactions are crucial for understanding its potential as a drug candidate or as a tool in synthetic organic chemistry.

Several compounds share structural similarities with (E)-4-(2-Nitrovinyl)pyridine, each exhibiting unique properties:

Compound NameStructureNotable Features
2-(2-Nitrovinyl)pyridineC7H6N2O2Similar nitrovinyl substitution but at different positions.
4-(Nitrophenyl)vinylpyridineC12H10N2O2Contains a phenyl group; shows different reactivity patterns.
3-(2-Nitrovinyl)anilineC8H8N2O2Exhibits amino functionality; relevant in drug synthesis.

The uniqueness of (E)-4-(2-Nitrovinyl)pyridine lies in its specific positioning of the nitrovinyl group relative to the nitrogen atom in the pyridine ring, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

150.042927438 g/mol

Monoisotopic Mass

150.042927438 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-15

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